2-Chloro-4-fluoro-3-methoxybenzoyl chloride
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Overview
Description
2-Chloro-4-fluoro-3-methoxybenzoyl chloride: is an organic compound with the molecular formula C8H5Cl2FO2 and a molecular weight of 223.03 g/mol . This compound is a derivative of benzoyl chloride and contains chloro, fluoro, and methoxy substituents on the benzene ring. It is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 2-Chloro-4-fluoro-3-methoxybenzoyl chloride typically involves the chlorination of 2-Chloro-4-fluoro-3-methoxybenzoic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent under reflux conditions . The general reaction scheme is as follows:
2-Chloro-4-fluoro-3-methoxybenzoic acid+SOCl2→2-Chloro-4-fluoro-3-methoxybenzoyl chloride+SO2+HCl
Industrial Production Methods:
In industrial settings, the production of this compound involves large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions:
2-Chloro-4-fluoro-3-methoxybenzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 2-Chloro-4-fluoro-3-methoxybenzoic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., pyridine) under mild conditions.
Hydrolysis: Water or aqueous base (e.g., sodium hydroxide) under ambient conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF) under reflux.
Major Products:
Amides, esters, and thioesters: from nucleophilic substitution.
2-Chloro-4-fluoro-3-methoxybenzoic acid: from hydrolysis.
2-Chloro-4-fluoro-3-methoxybenzyl alcohol: from reduction.
Scientific Research Applications
2-Chloro-4-fluoro-3-methoxybenzoyl chloride is widely used in scientific research and industrial applications, including:
Pharmaceuticals: As an intermediate in the synthesis of various drugs and active pharmaceutical ingredients (APIs).
Agrochemicals: In the production of herbicides, insecticides, and fungicides.
Material Science: As a building block in the synthesis of advanced materials and polymers.
Chemical Research: In the development of new synthetic methodologies and reaction mechanisms.
Mechanism of Action
The mechanism of action of 2-Chloro-4-fluoro-3-methoxybenzoyl chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form acylated products, which can further undergo various transformations depending on the nature of the nucleophile and reaction conditions . The molecular targets and pathways involved are specific to the applications and reactions in which the compound is used .
Comparison with Similar Compounds
- 2-Chloro-4-fluorobenzoyl chloride
- 2-Chloro-3-methoxybenzoyl chloride
- 4-Fluoro-3-methoxybenzoyl chloride
Comparison:
2-Chloro-4-fluoro-3-methoxybenzoyl chloride is unique due to the presence of both chloro and fluoro substituents, which impart distinct electronic and steric properties. These properties influence its reactivity and selectivity in chemical reactions compared to similar compounds . For example, the presence of the fluoro group can enhance the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles .
Properties
IUPAC Name |
2-chloro-4-fluoro-3-methoxybenzoyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2FO2/c1-13-7-5(11)3-2-4(6(7)9)8(10)12/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKEJHQNCGVYRTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1Cl)C(=O)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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